molecular formula C9H8Br2O2 B7837744 Ethyl 2,4-dibromobenzoate

Ethyl 2,4-dibromobenzoate

Cat. No.: B7837744
M. Wt: 307.97 g/mol
InChI Key: CROJHVGFOZZAOA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromobenzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring, and an ethyl ester group is attached to the carboxyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dibromobenzoate can be synthesized through the bromination of ethyl benzoate. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where ethyl benzoate and bromine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dibromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form ethyl 2,4-dibromobenzyl alcohol.

    Oxidation Reactions: It can be oxidized to form ethyl 2,4-dibromobenzoic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atoms.

    Reduction Reactions: Ethyl 2,4-dibromobenzyl alcohol.

    Oxidation Reactions: Ethyl 2,4-dibromobenzoic acid.

Scientific Research Applications

Ethyl 2,4-dibromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2,4-dibromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Ethyl 2,4-dibromobenzoate can be compared with other brominated benzoate esters, such as:

  • Ethyl 2,5-dibromobenzoate
  • Ethyl 3,4-dibromobenzoate
  • Ethyl 2,6-dibromobenzoate

Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. The 2nd and 4th positions on the benzene ring create a distinct electronic environment, affecting the compound’s chemical behavior and its applications in synthesis and research.

Properties

IUPAC Name

ethyl 2,4-dibromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROJHVGFOZZAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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